Aminophenazone salicylate

Description

Properties

CAS No. |

603-57-6 |

|---|---|

Molecular Formula |

C20H23N3O4 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

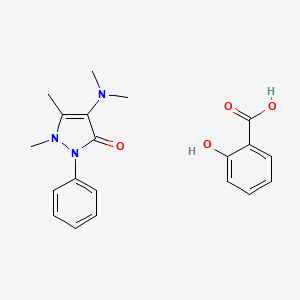

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid |

InChI |

InChI=1S/C13H17N3O.C7H6O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-6-4-2-1-3-5(6)7(9)10/h5-9H,1-4H3;1-4,8H,(H,9,10) |

InChI Key |

OENATKSIWPUNNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminophenazone is synthesized by the condensation of phenylhydrazine and ethyl acetoacetate under basic conditions, followed by methylation of the resulting intermediate compound 1-phenyl-3-methylpyrazolone with dimethyl sulfate or methyl iodide . The synthesis of salicylic acid involves the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form sodium salicylate, which is then acidified to yield salicylic acid .

Industrial Production Methods

Industrial production of aminophenazone involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. The production of salicylic acid on an industrial scale also follows the Kolbe-Schmitt reaction, with careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Aminophenazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products Formed

Oxidation of aminophenazone can lead to the formation of pyridazine tetracarboxylic acid . Substitution reactions involving aminophenazone can produce various derivatives with different pharmacological properties .

Scientific Research Applications

Pharmacological Properties

Aminophenazone is known for its analgesic , anti-inflammatory , and antipyretic properties. It has been primarily used in the treatment of conditions such as:

Despite its therapeutic potential, the use of aminophenazone has been limited due to severe side effects, including agranulocytosis, which led to its suspension by the FDA in 1999 .

Analgesic and Antipyretic Use

Aminophenazone salicylate has been recommended for managing pain and fever. It is often used in combination with other agents to enhance its efficacy. For instance, it has been combined with ergotamine and caffeine for treating acute migraine attacks .

Assessment of Liver Function

Radiolabeled aminophenazone (specifically -labeled) is employed in breath tests to measure cytochrome P-450 metabolic activity in liver function tests. This application provides a non-invasive method to assess liver metabolism .

Case Study 1: Salicylate Intoxication

A notable case involved an infant who experienced salicylate intoxication from excessive use of a teething gel containing choline salicylate. The patient exhibited symptoms consistent with salicylate toxicity, including hyperventilation and altered mental status. After treatment involving intravenous hydration and urinary alkalinization, the patient recovered . This case underscores the potential risks associated with topical formulations containing salicylates.

Case Study 2: Fixed Drug Eruption

In a study examining fixed drug eruptions caused by phenazone derivatives, aminophenazone was tested on patients with previous reactions. Positive reactions were observed, indicating that aminophenazone can provoke allergic responses in susceptible individuals . This highlights the need for caution when using this compound in patients with a history of drug allergies.

Table 1: Pharmacological Effects of this compound

| Property | Effect | Reference |

|---|---|---|

| Analgesic | Pain relief | |

| Antipyretic | Fever reduction | |

| Anti-inflammatory | Reduces inflammation | |

| Toxicity Risk | Agranulocytosis |

Table 2: Clinical Applications and Outcomes

Mechanism of Action

Aminophenazone exerts its effects primarily by inhibiting the cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins, thereby reducing pain and inflammation . Salicylic acid works by inhibiting the production of prostaglandins and other inflammatory mediators .

Comparison with Similar Compounds

Pharmacological Activity Profiles

Aminophenazone salicylate is compared below with structurally and functionally related NSAIDs, including acetylsalicylic acid (ASA), salicylamide, diclofenac, indomethacin, and acetaminophen (paracetamol). Key differences in therapeutic activities and mechanisms are highlighted:

Key Findings:

Analgesic Activity: this compound exhibits moderate analgesic efficacy compared to ASA, diclofenac, and indomethacin, which are classified as high-potency analgesics .

Anti-Inflammatory Activity : Its anti-inflammatory potency exceeds that of salicylates (e.g., ASA, salicylamide) but is comparable to diclofenac and indomethacin .

Mechanistic Differences: this compound and indomethacin uniquely inhibit cathepsin A, a lysosomal protease implicated in inflammation, at therapeutic concentrations .

Structural and Functional Relationships

- Pyrazole Derivatives vs. Salicylates: this compound’s pyrazoline core distinguishes it from salicylates, which are derived from salicylic acid. This structural difference correlates with reduced gastrointestinal toxicity compared to ASA but may limit its antipyretic efficacy . Diclofenac and ketorolac, though structurally distinct (phenylacetic acid and pyrrolidine derivatives, respectively), share overlapping anti-inflammatory targets with this compound, such as COX-2 and cathepsin pathways .

- Cathepsin A Inhibition: this compound, indomethacin, and phenacetin are potent inhibitors of human platelet cathepsin A, with inhibition being time-dependent and reversible after dialysis . In contrast, ASA and sodium salicylate exhibit weaker inhibition, likely due to their primary action on COX enzymes .

Clinical and Regulatory Considerations

- Therapeutic Use: this compound is prioritized in settings requiring strong anti-inflammatory action (e.g., chronic rheumatic conditions), whereas ASA or acetaminophen may be preferred for fever or mild pain .

Biological Activity

Aminophenazone salicylate, a derivative of aminophenazone and salicylic acid, is recognized for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into its biological activity, mechanisms of action, therapeutic uses, and associated risks based on diverse research findings.

Aminophenazone is a phenyl-pyrazolone derivative that functions primarily through inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. The salicylate moiety contributes additional anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-kB) and modulating the immune response .

| Property | Description |

|---|---|

| Chemical Structure | Phenyl-pyrazolone derivative |

| Mechanism of Action | Inhibition of COX enzymes |

| Therapeutic Uses | Analgesia, anti-inflammatory, antipyretic |

Analgesic Effects

This compound exhibits significant analgesic effects, making it useful in treating conditions such as fever, neuralgia, myositis, and arthritis. Clinical studies have demonstrated its efficacy in pain management, particularly in acute rheumatism and postoperative pain relief .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines. Research indicates that this compound can effectively reduce inflammation in various animal models .

Antipyretic Properties

As an antipyretic agent, this compound helps lower fever by acting on the hypothalamus to induce vasodilation and sweating. This mechanism is particularly beneficial in treating febrile conditions associated with infections .

Case Studies and Clinical Findings

- Acute Salicylate Poisoning : A study involving 48 patients with acute salicylate overdose highlighted the risks associated with high serum levels. It was found that 20.8% experienced severe outcomes, emphasizing the need for careful monitoring when administering salicylate-containing compounds .

- Efficacy in Pain Management : A clinical trial demonstrated that patients receiving this compound reported significant reductions in pain levels compared to those receiving placebo treatments. This supports its use as an effective analgesic .

Adverse Effects and Toxicity

Despite its therapeutic benefits, this compound is associated with potential adverse effects including:

- Agranulocytosis : A potentially life-threatening condition characterized by a dangerously low white blood cell count .

- Gastrointestinal Issues : Common side effects include nausea and gastrointestinal bleeding, particularly with prolonged use .

- Carcinogenic Risk : There are concerns regarding the formation of nitrosamines when aminophenazone interacts with nitrite-containing foods, leading to regulatory scrutiny and market withdrawal in some regions .

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying aminophenazone salicylate in biological matrices, and how do their sensitivities compare?

- Methodological Answer : Reverse-phase HPLC with UV detection is commonly used due to its specificity for phenyl-pyrazolone derivatives. Titrimetric methods using hydrotropic agents (e.g., sodium salicylate) can also quantify aminophenazone in bulk formulations, achieving accuracy within ±2% . Spectrophotometric assays adapted from plant salicylate analysis (e.g., UV-Vis at 300–310 nm) may require validation for pharmacokinetic studies due to matrix interference risks .

Q. How does the molecular structure of this compound influence its pharmacokinetic profile compared to other salicylate derivatives?

- Methodological Answer : The phenyl-pyrazolone core enhances lipophilicity, potentially increasing CNS penetration compared to methyl or propyl salicylates. However, the salicylate moiety may limit cutaneous absorption due to esterase-mediated hydrolysis in the dermis, as observed in structural studies of propyl salicylate . Comparative studies using Franz diffusion cells and LC-MS/MS are recommended to assess transdermal delivery.

Q. What are the primary pharmacological mechanisms underlying this compound’s analgesic and antipyretic effects?

- Methodological Answer : Aminophenazone inhibits cyclooxygenase (COX)-1/2, reducing prostaglandin synthesis. Its salicylate component synergizes via NF-κB pathway suppression. In vitro models (e.g., RAW 264.7 macrophages) with LPS-induced inflammation are used to quantify IL-1β suppression via ELISA .

Advanced Research Questions

Q. How can researchers address contradictions in reported salicylate bioactivity data, such as variability in metabolite quantification across studies?

- Methodological Answer : Standardize extraction protocols (e.g., acid hydrolysis for conjugated metabolites) and use isotopically labeled internal standards (e.g., ¹³C-aminophenazone) in LC-MS/MS to minimize matrix effects. Cross-validate findings with RNA-seq data to correlate metabolite levels with anti-inflammatory gene expression (e.g., ATF6α inhibition) .

Q. What experimental models are optimal for evaluating this compound’s efficacy in chronic inflammatory conditions?

- Methodological Answer : Use adjuvant-induced arthritis in rodents to mimic rheumatoid arthritis. Measure joint swelling via caliper and serum TNF-α via multiplex assays. Compare results to gold-standard therapies (e.g., colchicine) and include longitudinal toxicity assessments (e.g., CBC for agranulocytosis risk) .

Q. How can transcriptomic approaches elucidate this compound’s off-target effects on hepatic cytochrome P450 enzymes?

- Methodological Answer : Conduct RNA-seq on HepG2 cells treated with subtoxic doses. Focus on CYP2C9 and CYP3A4 expression changes. Validate with breath tests using ¹³C-aminophenazone to assess in vivo P450 activity .

Q. What strategies mitigate the risk of nitrosamine formation in this compound formulations during storage?

- Methodological Answer : Incorporate antioxidants (e.g., ascorbic acid) and avoid nitrite-containing excipients. Accelerated stability studies (40°C/75% RH) with LC-HRMS can detect nitroso derivatives. Compare degradation kinetics to methyl salicylate controls .

Data Interpretation and Validation

Q. How should researchers statistically handle high variability in salicylate quantification across biological replicates?

- Methodological Answer : Apply mixed-effects models to account for batch variability. Use PCA on RNA-seq datasets to identify outlier samples, as demonstrated in Aspergillus transcriptome studies .

Q. What in silico tools predict this compound’s drug-drug interaction potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.